Diallylmethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESLFUSXZBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55553-13-4 | |

| Record name | Poly(methyldiallylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062402 | |

| Record name | N-Methyldiallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-01-3 | |

| Record name | Diallylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldiallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diallylmethylamine: Structure, Properties, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylmethylamine (DAMA) is a tertiary amine characterized by the presence of a methyl group and two allyl functionalities attached to a central nitrogen atom. This unique structure imparts a versatile reactivity profile, making it a valuable building block in various fields of synthetic chemistry. Its ability to undergo reactions at the nitrogen center, as well as addition and polymerization reactions via its terminal double bonds, has led to its use as an intermediate in the synthesis of quaternary ammonium salts, polymers, and as a scaffold in the development of more complex molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and key applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is systematically named N-methyl-N,N-diallylamine or N-methyl-N-prop-2-enylprop-2-en-1-amine.[1] Its chemical structure consists of a central nitrogen atom bonded to one methyl group and two allyl (prop-2-enyl) groups.

Molecular Representation

The structure of this compound can be represented in several ways:

-

Molecular Formula: C₇H₁₃N[2]

-

Linear Formula: (CH₂=CHCH₂)₂NCH₃

-

SMILES String: CN(CC=C)CC=C[3]

-

InChI Key: WGESLFUSXZBFQF-UHFFFAOYSA-N[3]

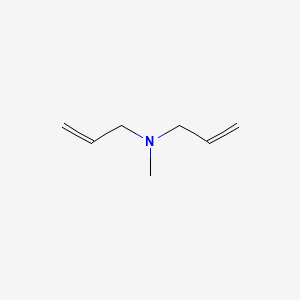

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical and Spectroscopic Properties

This compound is a colorless to yellow, highly flammable liquid with a characteristic amine odor. A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2424-01-3 | |

| Molecular Weight | 111.18 g/mol | |

| Boiling Point | 111-112 °C | |

| Density | 0.789 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.43 | |

| Flash Point | 7 °C (45 °F) | |

| Appearance | Colorless to yellow liquid |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene, and vinyl protons of the allyl groups. The approximate chemical shifts (δ) are:

-

~2.2 ppm (singlet, 3H): N-CH₃

-

~3.0 ppm (doublet, 4H): N-CH₂-CH=CH₂

-

~5.1-5.2 ppm (multiplet, 4H): -CH=CH₂

-

~5.7-5.9 ppm (multiplet, 2H): -CH=CH₂

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation with the following approximate chemical shifts (δ):

-

~42 ppm: N-CH₃

-

~56 ppm: N-CH₂

-

~116 ppm: =CH₂

-

~135 ppm: -CH=

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups:

-

~3080 cm⁻¹: =C-H stretch (alkene)

-

~2970, 2800 cm⁻¹: C-H stretch (alkane)

-

~1640 cm⁻¹: C=C stretch (alkene)

-

~1450, 1370 cm⁻¹: C-H bend (alkane)

-

~1150 cm⁻¹: C-N stretch

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a molecular ion peak ([M]⁺) at m/z 111. Common fragmentation patterns include the loss of an allyl radical (m/z 70) and subsequent fragmentation of the amine structure.

Synthesis and Handling

Laboratory-Scale Synthesis

A common and efficient method for the synthesis of this compound is the dialkylation of methylamine with an allyl halide, such as allyl chloride, under phase-transfer catalysis conditions.

Diagram 2: Synthesis of this compound

A schematic workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalysis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add an aqueous solution of methylamine and a suitable phase-transfer catalyst (e.g., polyglycol-400).

-

Addition of Reagents: While stirring vigorously, slowly add allyl chloride to the reaction mixture. An aqueous solution of a base, such as sodium hydroxide, is co-added to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC or TLC.

-

Workup and Purification: After cooling to room temperature, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place away from sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom and the presence of the two terminal alkene functionalities.

Quaternization Reactions

As a tertiary amine, this compound readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium salts. These salts are of interest as monomers for polymerization and as antimicrobial agents.

Example: Synthesis of Diallyldimethylammonium Iodide

This compound can be reacted with methyl iodide to yield diallyldimethylammonium iodide. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Diagram 3: Quaternization of this compound

Formation of a quaternary ammonium salt from this compound.

Polymerization

The two allyl groups in this compound allow it to act as a monomer in polymerization reactions, particularly radical cyclopolymerization. This process typically involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymers containing five- or six-membered rings within the polymer backbone.

Protonation of the amine or its conversion to a quaternary ammonium salt often enhances its polymerizability and can lead to the formation of high-molecular-weight, water-soluble polymers. These cationic polyelectrolytes have applications as flocculants in water treatment, in the paper industry, and in cosmetics.

Applications in Drug Development and Medicinal Chemistry

While direct incorporation of the intact this compound moiety into final drug structures is not widely documented, its role as a versatile synthetic intermediate is of significant interest to drug development professionals. The allylamine scaffold is a key structural feature in a class of antifungal agents.

Relevance to Antifungal Agents:

The tertiary allylamine functional group is a crucial pharmacophore for the antifungal activity of drugs like Naftifine and Terbinafine .[4][5][6] These drugs act by inhibiting the enzyme squalene epoxidase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]

This compound serves as a valuable synthon for creating analogues of these drugs. For instance, one of the allyl groups can be functionalized or replaced, while the other can be retained for subsequent chemical modifications. The methyl group can also be varied. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new antifungal agents with improved efficacy, broader spectrum of activity, or better pharmacokinetic profiles.[4] The synthesis of various naftifine-related allylamine antimycotics has been a subject of medicinal chemistry research, highlighting the importance of the tertiary allylamine core structure.[4][9]

Conclusion

This compound is a reactive and versatile chemical building block with a well-defined set of physicochemical and spectroscopic properties. Its synthesis is readily achievable on a laboratory scale, and its handling requires adherence to strict safety protocols due to its flammable and corrosive nature. The primary utility of this compound in synthetic chemistry lies in its ability to form quaternary ammonium salts and to undergo radical cyclopolymerization. For researchers and professionals in drug development, this compound represents a valuable starting material for the synthesis of novel compounds, particularly in the exploration of new allylamine-based antifungal agents. Its structural features provide a modifiable scaffold for investigating structure-activity relationships, underscoring its potential in the discovery of new therapeutic agents.

References

- Synthesis of this compound by Phase Transfer Catalysis. (2004). Chinese Journal of Applied Chemistry / Ying Yong Hua Xue, 21(8), 818-818.

-

Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics . Journal of Medicinal Chemistry, 29(1), 112-125. Available at: [Link]

- US Patent 3,428,685 A: Production of diallylamine. (1969). Google Patents.

-

Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents . (2018). Molecules, 23(11), 2933. Available at: [Link]

- In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers. (2003). Bioorganic & Medicinal Chemistry, 11(7), 1531-1550.

- Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent. (1985). Antimicrobial Agents and Chemotherapy, 27(4), 662-668.

-

Interpreting C-13 NMR Spectra . (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1988). Annals of the New York Academy of Sciences, 544, 46-62.

-

Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Antifungal activity of the allylamine derivative terbinafine in vitro . (1987). Antimicrobial Agents and Chemotherapy, 31(9), 1365-1369. Available at: [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines . (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

-

This compound . (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Pharmacology of the allylamines. (1992).

-

1H NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

13C NMR Chemical Shifts . (n.d.). University of Wisconsin Department of Chemistry. Retrieved January 7, 2026, from [Link]

- US Patent 10,696,657 B2: Methods and intermediates for preparing therapeutic compounds. (2020). Google Patents.

-

Spin-spin splitting and coupling - Coupling in 1H NMR . (n.d.). Organic Chemistry at CU Boulder. Retrieved January 7, 2026, from [Link]

-

This compound . (n.d.). FDA Global Substance Registration System. Retrieved January 7, 2026, from [Link]

-

13C NMR Chemical Shifts . (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

-

Mass spectrum of dimethylamine . (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . (2018). Chad's Prep. Video available at: [Link] (Note: A specific video link cannot be provided, but the title and topic are searchable).

- EP Patent 0389876A1: New process for the synthesis of the N-methyl-3,4-dimethoxyphenylethylamine. (1990). Google Patents.

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination . (2022). Journal of the American Chemical Society, 144(30), 13589–13595. Available at: [Link]

-

1H proton nmr spectrum of methylamine . (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

Mass spectrum of methylamine . (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens . (2022). Journal of Fungi, 8(12), 1255. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. US4485261A - Process for producing methylamines - Google Patents [patents.google.com]

- 4. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. | Semantic Scholar [semanticscholar.org]

- 6. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diallylmethylamine (CAS No. 2424-01-3)

Abstract

This compound (C₇H₁₃N), CAS Number 2424-01-3, is a tertiary amine characterized by the presence of a methyl group and two allyl functionalities.[1][2] This unique structure imparts a versatile reactivity profile, making it a valuable monomer in polymer science and a strategic building block in advanced organic synthesis.[3] As a 1,6-diene, it readily undergoes free-radical cyclopolymerization, a key feature exploited in the synthesis of functional polyamines with applications ranging from water treatment to advanced materials.[3][4] Its tertiary amine nature allows for quaternization, leading to the formation of diallylmethylammonium salts, which are also important monomer precursors.[5] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, core applications with mechanistic insights, a thorough safety and toxicological assessment, and a summary of its key spectroscopic characteristics.

Chemical Identity and Properties

This compound, also known as N-methyl-N,N-diallylamine, is a colorless to yellow liquid.[6] Its bifunctional nature, combining a nucleophilic tertiary amine with two reactive allyl groups, is central to its chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2424-01-3 | [1][7] |

| Molecular Formula | C₇H₁₃N | [2][4] |

| Molecular Weight | 111.18 g/mol | [1][2] |

| IUPAC Name | N-methyl-N-prop-2-enylprop-2-en-1-amine | [2] |

| Synonyms | Methyldiallylamine, N,N-Diallyl methylamine | [2] |

| Appearance | Colorless to yellow clear liquid | [6] |

| Boiling Point | 111 °C (lit.) | [1][7] |

| Density | 0.789 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index (n20/D) | 1.43 (lit.) | [1][7] |

| Flash Point | 7.2 °C (45.0 °F) - closed cup | [1][7] |

| SMILES | CN(CC=C)CC=C | [1][7] |

| InChI Key | WGESLFUSXZBFQF-UHFFFAOYSA-N | [1][7] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the N-alkylation of methylamine with an allyl halide, such as allyl chloride. The primary challenge in this synthesis is controlling the extent of alkylation; over-alkylation can lead to the formation of the quaternary ammonium salt, while incomplete reaction leaves starting materials. The use of a phase transfer catalyst is reported to facilitate this reaction effectively.

Representative Synthesis Protocol: N-Alkylation of Methylamine

This protocol describes a generalized procedure for the synthesis of this compound based on established chemical principles.

Causality: The reaction proceeds via nucleophilic substitution (Sₙ2), where the nitrogen atom of methylamine attacks the electrophilic methylene carbon of allyl chloride. Stoichiometric control is crucial. Using a slight excess of methylamine can help minimize the formation of the triallylmethylammonium quaternary salt. The addition of a phase transfer catalyst (PTC) like polyglycol-400 is key when using an aqueous solution of methylamine, as it facilitates the transfer of the amine reactant into the organic phase where the allyl chloride resides, thereby increasing the reaction rate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.

-

Charging Reagents: Charge the flask with an aqueous solution of methylamine (e.g., 40% solution, ~2.2 equivalents) and a phase transfer catalyst such as polyglycol-400 (0.05 equivalents).

-

Addition of Allyl Chloride: Begin vigorous stirring and add allyl chloride (2.0 equivalents) dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; maintain the temperature between 30-40 °C using an ice bath as needed.

-

Reaction: After the addition is complete, heat the mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction progress by GC analysis.

-

Work-up: Cool the reaction mixture to room temperature. Add a concentrated solution of sodium hydroxide to neutralize any hydrochloride salts and to separate the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 111 °C.[1]

Purification Strategies

For high-purity applications, residual primary (allylamine) or secondary (diallylamine) amines may need to be removed.

-

Fractional Distillation: As described above, this is the most common method for purifying this compound on a laboratory and industrial scale.

-

Acid/Base Extraction: This classic method can separate tertiary amines from primary and secondary amines. By carefully adjusting the pH of an aqueous solution, the different basicities of the amines can be exploited for selective extraction into an organic solvent.[1]

-

Adsorbent-Based Purification: Passing a solution of the crude amine in an organic solvent through a column of activated aluminum oxide or silica gel can effectively remove more polar impurities like primary and secondary amines or their salts.[5][7] For challenging separations, amine-functionalized silica can be used in flash chromatography to minimize the strong acid-base interactions that cause peak tailing on standard silica gel.[2]

Caption: Mechanism of this compound cyclopolymerization.

Building Block in Organic Synthesis

The tertiary amine functionality makes this compound a useful precursor for various functional molecules.

-

Synthesis of Quaternary Ammonium Salts: It reacts readily with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) to form diallylalkylmethylammonium quaternary salts. [5]These salts are important monomers themselves, used to create polyelectrolytes with applications as biocides, antistatic agents, and flocculants.

-

Intermediate for Coatings and Adhesives: this compound serves as an intermediate in the production of specialty coatings and adhesives, where its functional groups can be used to tune the properties and enhance the stability of the final formulations. [3] While direct applications in drug synthesis are not widely documented, its structural motifs are relevant. Allylic amines are crucial building blocks for many biologically active molecules and pharmaceuticals. [8]The diallylmethylamino group could be used as a precursor to more complex heterocyclic systems or as a functional handle for further chemical modification in a drug discovery context.

Safety and Toxicology

This compound is a hazardous chemical that requires strict safety protocols for handling. It is classified as a highly flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. [1][2]

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [1][2] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][2] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [2] |

| Hazardous to Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects | [2] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with a face shield, and a respirator with an appropriate filter (e.g., type ABEK) is mandatory. [7]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials. [7]It is classified under Storage Class 3 (Flammable liquids). [1]* Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam for fire-fighting. Water spray may be ineffective but can be used to cool containers.

Toxicological Profile: While specific toxicological studies for this compound are limited, extensive data exists for the closely related structural analog, diallylamine (CAS 124-02-7), which provides a strong basis for assessing its potential toxicity. Diallylamine is classified as toxic upon oral and dermal exposure and is highly corrosive. [9]The lowest reported acute oral LD₅₀ in rats for diallylamine is 316 mg/kg, and the acute dermal LD₅₀ in rabbits is 280 mg/kg. [9]It is a severe skin and respiratory irritant. [9]Given the structural similarity, this compound should be handled with the assumption that it possesses a comparable or identical toxicological profile.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of this compound. The key expected features are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | - -N-CH₃ (s): ~2.2 ppm- -N-CH₂- (d): ~3.0 ppm- =CH₂ (m): ~5.1-5.2 ppm- -CH= (m): ~5.7-5.9 ppm |

| ¹³C NMR | - -N-CH₃: ~42 ppm- -N-CH₂-: ~56 ppm- =CH₂: ~117 ppm- -CH=: ~135 ppm |

| FTIR (Neat) | - C-H stretch (sp³): ~2800-3000 cm⁻¹- C-H stretch (sp²): ~3080 cm⁻¹- C=C stretch: ~1645 cm⁻¹- C-H bend (=CH₂ wag): ~920 and 995 cm⁻¹ |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 111- Base Peak (α-cleavage): m/z = 70 ([M - C₃H₅]⁺) or m/z = 96 ([M - CH₃]⁺) |

Interpretation Rationale:

-

NMR: The chemical shifts are dictated by the electronic environment. The protons and carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and appear downfield. The distinct signals for the methyl, methylene, and vinyl groups allow for unambiguous structural confirmation.

-

FTIR: The spectrum is characterized by the C=C stretching vibration of the allyl groups and the out-of-plane C-H bending bands that are typical for terminal alkenes. [10]The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms its identity as a tertiary amine.

-

Mass Spectrometry: In electron ionization mass spectrometry, tertiary amines undergo characteristic α-cleavage, where the bond beta to the nitrogen atom is broken. This results in the loss of a radical and the formation of a resonance-stabilized iminium cation. For this compound, the loss of an allyl radical (C₃H₅•) is a likely fragmentation pathway. [2]

Conclusion

This compound is a versatile chemical intermediate whose value is derived from its unique combination of a tertiary amine and two polymerizable allyl groups. Its primary application lies in polymer chemistry, where it serves as a key monomer for producing functional polyamines via cyclopolymerization, a process greatly enhanced by monomer protonation to achieve high molecular weights. It is also a precursor to various quaternary ammonium salts used in material science. The handling of this compound requires stringent safety measures due to its flammability and corrosivity. This guide provides the foundational knowledge for researchers and developers to safely and effectively utilize this compound in their scientific endeavors.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biotage.com [biotage.com]

- 3. tsijournals.com [tsijournals.com]

- 4. tsijournals.com [tsijournals.com]

- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-methyldiallylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of N-methyldiallylamine (CAS No. 2424-01-3). As a key intermediate in various chemical syntheses, a thorough understanding of its physical characteristics is paramount for researchers and professionals in drug development and materials science. This document collates and analyzes critical data, including physicochemical parameters, spectral characteristics, and safe handling protocols, to serve as an essential resource for laboratory and industrial applications.

Introduction and Molecular Overview

N-methyldiallylamine, also known as N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine, is a tertiary amine featuring a central nitrogen atom bonded to a methyl group and two allyl groups.[1][2] This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis. Its utility spans from the creation of polymers and flocculants to its role as an intermediate in the synthesis of quaternary ammonium compounds with diverse industrial applications.[3]

An accurate understanding of its physical properties is not merely academic; it is fundamental to its practical application. Properties such as boiling point, density, and solubility dictate the choice of reaction conditions, purification methods, and appropriate storage and handling procedures. This guide aims to provide a detailed and referenced compilation of these properties, supported by experimental considerations and safety data.

Physicochemical Properties

The physical state and behavior of N-methyldiallylamine under various conditions are defined by its physicochemical properties. It typically presents as a colorless to light yellow liquid with a characteristic amine-like odor.[2]

Table 1: Key Physicochemical Data for N-methyldiallylamine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃N | [2] |

| Molecular Weight | 111.18 g/mol | [2] |

| Boiling Point | 111 °C (at 760 mmHg) | [2][3][4] |

| Melting Point | -88 °C | |

| Density | 0.789 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.430 | [3] |

| Vapor Pressure | 25.6 hPa at 20 °C | [2] |

| Flash Point | 7 °C (45 °F) | [2][4] |

| pKa (Predicted) | 8.01 ± 0.50 | [2] |

Causality Behind the Properties:

-

The relatively low boiling point for its molecular weight is characteristic of tertiary amines, which, unlike primary and secondary amines, cannot engage in intermolecular hydrogen bonding as hydrogen bond donors. Their volatility is primarily dictated by weaker van der Waals forces and dipole-dipole interactions.

-

The density, being less than that of water, is typical for small, aliphatic amines.

-

The predicted pKa suggests that N-methyldiallylamine is a weak base, a common feature of alkylamines.

Solubility Profile

The solubility of a compound is a critical parameter for its use in various solvent systems for reactions, extractions, and formulations. N-methyldiallylamine's solubility is governed by its molecular structure, which includes both nonpolar alkyl and allyl groups and a polar tertiary amine group.

-

Water Solubility: N-methyldiallylamine is reported to be soluble in water.[3] This is attributed to the ability of the lone pair of electrons on the nitrogen atom to act as a hydrogen bond acceptor with water molecules.

-

Organic Solvents: As a compound with significant hydrocarbon character, it is expected to be miscible with a wide range of common organic solvents, such as ethanol, diethyl ether, acetone, and toluene. This miscibility is driven by favorable London dispersion forces between the alkyl and allyl groups of the amine and the organic solvent molecules.

While detailed quantitative solubility data is not extensively published, the general principle of "like dissolves like" provides a reliable guide for solvent selection.

Spectral Analysis

Spectroscopic data is indispensable for the identification and characterization of N-methyldiallylamine. The following sections detail the expected features in key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the methyl and allyl protons.

-

Allyl Protons: The vinyl protons (CH=CH₂) will appear in the downfield region, typically between 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. The methylene protons adjacent to the nitrogen (-N-CH₂-) will be found further upfield, likely in the range of 2.9-3.1 ppm, and will show coupling to the adjacent vinyl protons.

-

Methyl Protons: The protons of the methyl group (-N-CH₃) will appear as a singlet in the upfield region, typically around 2.2 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the different carbon environments.

-

Alkene Carbons: The carbons of the C=C double bond will resonate in the downfield region, typically between 115 and 140 ppm.

-

Aliphatic Carbons: The methylene carbons adjacent to the nitrogen (-N-CH₂) will appear in the range of 50-60 ppm, while the methyl carbon (-N-CH₃) will be found further upfield, typically around 40-45 ppm.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of N-methyldiallylamine will lack the characteristic N-H stretching bands seen in primary and secondary amines (around 3300-3500 cm⁻¹). Key expected absorption bands include:

-

C-H Stretching: Alkenyl C-H stretching will be observed just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹), while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretching: A characteristic absorption for the carbon-carbon double bond of the allyl groups will be present in the region of 1640-1650 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration for a tertiary aliphatic amine will show a medium to weak band in the 1000-1250 cm⁻¹ region.

-

=C-H Bending: Out-of-plane bending vibrations for the vinyl group will give rise to strong bands in the 910-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), N-methyldiallylamine will produce a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (111.18). A key feature of the mass spectra of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

The fragmentation pattern is typically dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium cation. For N-methyldiallylamine, a prominent fragmentation pathway would involve the loss of an allyl radical (•CH₂CH=CH₂) to form a fragment ion with m/z 70.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable use of N-methyldiallylamine. The following are standardized, step-by-step methodologies for key experiments.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at ambient pressure.

Methodology:

-

Place approximately 0.5 mL of N-methyldiallylamine into a small test tube containing a magnetic stir bar.

-

Position the test tube in a heating block on a stirrer hotplate.

-

Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

-

Gently stir and heat the sample until it boils and a ring of refluxing condensate is observed on the inner wall of the test tube.

-

Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

-

Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Caption: Workflow for micro-reflux boiling point determination.

Density Measurement (Pycnometer Method)

This gravimetric method provides a highly accurate density value.

Methodology:

-

Thoroughly clean and dry a pycnometer (a small glass flask of a known volume).

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with N-methyldiallylamine at the same temperature and weigh it (m₃).

-

The density (ρ) of N-methyldiallylamine is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Caption: Step-by-step workflow for density determination using a pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a valuable parameter for purity assessment.

Methodology:

-

Ensure the prisms of the Abbe refractometer are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of N-methyldiallylamine onto the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument (typically 20 °C).

-

Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

Safety, Handling, and Storage

N-methyldiallylamine is a flammable and corrosive liquid, and appropriate safety precautions are essential.

-

Hazards: It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2]

-

Handling: Always handle N-methyldiallylamine in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids. Recommended storage temperature is between 2-8°C.[2]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of N-methyldiallylamine. The compiled data on its physicochemical characteristics, spectral profile, and solubility, combined with standardized experimental protocols, offers a robust resource for scientists and researchers. A comprehensive understanding and application of this information are critical for the safe and effective use of N-methyldiallylamine in both research and industrial contexts.

References

- This cit

-

PubChem. (n.d.). Diallylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tradeindia. (n.d.). N-methyldiallylamine Cas No: 2424-01-3. Retrieved from [Link]

Sources

- 1. N,N-Dimethylallylamine(2155-94-4) 1H NMR spectrum [chemicalbook.com]

- 2. Methyldiallylamine | 2424-01-3 [chemicalbook.com]

- 3. N-methyldiallylamine Cas No: 2424-01-3 at Best Price in Zouping | Zouping Mingxing Chemical Co. Ltd. [tradeindia.com]

- 4. N-Methyldiallylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

An In-depth Technical Guide to Diallylmethylamine: Molecular Characteristics and Scientific Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the molecular properties, characterization, and applications of diallylmethylamine.

Introduction: The Significance of this compound in Modern Chemistry

This compound, a tertiary amine, is a valuable building block in organic synthesis. Its unique structure, featuring a central nitrogen atom bonded to a methyl group and two allyl groups, provides reactive sites for a variety of chemical transformations. This makes it a precursor in the synthesis of polymers and quaternary ammonium salts, which have applications in various fields, including materials science and pharmaceuticals.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₁₃N.[1][2][3][4] This formula indicates that each molecule is composed of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The linear formula is often represented as (CH₂=CHCH₂)₂NCH₃.[5]

The structure consists of a central nitrogen atom covalently bonded to one methyl group and two allyl groups. The allyl groups contain carbon-carbon double bonds, which are key to the reactivity of the molecule.

Caption: Molecular structure of this compound.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. Based on its atomic composition, the molecular weight is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total | 111.188 |

The accepted molecular weight of this compound is approximately 111.18 g/mol .[1][3][5] Minor variations to 111.19 g/mol may be noted depending on the source.[2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2424-01-3 | [1][3][5] |

| Density | 0.789 g/mL at 25 °C | [4][5] |

| Boiling Point | 111 °C | [4][5] |

| Refractive Index | n20/D 1.43 | [5] |

| Appearance | Colorless to yellow clear liquid | [2] |

Synthesis and Reactivity

This compound is typically synthesized through the reaction of methylamine with allyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of methylamine attacks the electrophilic carbon of allyl chloride.

The presence of the two allyl groups makes this compound a versatile synthon. The double bonds can undergo various reactions, including polymerization, hydrogenation, and addition reactions. The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile, making it a key intermediate in the synthesis of more complex molecules. For instance, it can be used to synthesize diallyldimethylammonium iodide, diallylethylmethylammonium bromide, and diallylbenzylmethylammonium chloride.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential to confirm its purity and structure. The following are standard analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically using a direct infusion or gas chromatography (GC-MS) inlet.

-

The molecules are ionized, commonly using electron ionization (EI) for GC-MS.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z ≈ 111.18). The fragmentation pattern will provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

-

A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

The NMR spectra are acquired on a spectrometer.

Expected Results:

-

¹H NMR: The spectrum will show distinct signals for the methyl protons, the methylene protons adjacent to the nitrogen, the vinylic protons, and the methylene protons of the allyl group. The chemical shifts, integration, and coupling patterns will confirm the connectivity of the atoms.

-

¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Caption: Workflow for Synthesis and Characterization.

Applications in Research and Drug Development

The dimethylamine (DMA) moiety, of which this compound is a derivative, is a significant pharmacophore in medicinal chemistry.[6][7] DMA derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[6][7] The ability to modify the this compound scaffold allows for the synthesis of novel compounds with potential therapeutic applications.

The reactive allyl groups can be functionalized to attach the molecule to larger drug delivery systems or to create prodrugs, enhancing the pharmacokinetic properties of active pharmaceutical ingredients.[6]

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature. A thorough understanding of its molecular weight, formula, and physicochemical properties is fundamental for its application in synthesis and materials science. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reliability of research outcomes. Its potential as a building block in the development of new therapeutic agents highlights its importance in the field of drug discovery.

References

-

This compound | C7H13N | CID 75501. (n.d.). PubChem. Retrieved from [Link]

-

Diallyl methylamine. (2024, April 9). ChemBK. Retrieved from [Link]

-

This compound. (n.d.). GSRS. Retrieved from [Link]

-

Diarylmethylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Diallylamine | C6H11N | CID 31279. (n.d.). PubChem. Retrieved from [Link]

-

diallylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. Retrieved from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound 97 2424-01-3 [sigmaaldrich.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of Diallylmethylamine from methylamine and allyl chloride

An In-depth Technical Guide to the Synthesis of Diallylmethylamine from Methylamine and Allyl Chloride

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable tertiary amine intermediate. The procedure detailed herein involves the N-alkylation of methylamine with allyl chloride. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, emphasizes critical safety protocols, and offers field-proven insights into process optimization and troubleshooting, tailored for researchers and professionals in chemical and pharmaceutical development.

Strategic Overview: The N-Alkylation Pathway and Its Challenges

This compound serves as a key building block in the synthesis of various quaternary ammonium salts and polymers.[1][2] The most direct and common laboratory-scale synthesis is the nucleophilic substitution reaction between methylamine and allyl chloride.[3][4] This reaction, while straightforward in principle, is a classic example of competitive N-alkylation, which presents the primary challenge in this synthesis: controlling the degree of alkylation.

The core of the process is a series of SN2 reactions where the nucleophilic nitrogen of the amine attacks the electrophilic carbon of allyl chloride.[5][6] The reaction proceeds in stages:

-

Primary to Secondary Amine: Methylamine reacts with one equivalent of allyl chloride to form N-allylmethylamine.

-

Secondary to Tertiary Amine: The resulting N-allylmethylamine, being more nucleophilic than the starting methylamine, readily reacts with a second equivalent of allyl chloride to yield the target molecule, this compound.[7]

-

Tertiary to Quaternary Ammonium Salt: The desired product, this compound, can further react with allyl chloride to form an undesired over-alkylation product, triallylmethylammonium chloride.[8][9]

The inherent increase in nucleophilicity with each alkylation step means that the reaction can easily "run away," leading to a mixture of mono-, di-, and tri-allylated products.[7][10] Therefore, careful control of stoichiometry, temperature, and reaction time is paramount to maximizing the yield of the desired tertiary amine.

Reaction Pathway Diagram

Caption: Sequential SN2 alkylation of methylamine with allyl chloride.

Safety as a Self-Validating System

A protocol's trustworthiness is directly linked to its inherent safety. Both primary reactants in this synthesis are hazardous and demand rigorous safety measures. Failure to adhere to these protocols invalidates the experimental procedure.

| Substance | CAS Number | Key Hazards | Mandatory Precautions |

| Methylamine (40% in water) | 74-89-5 | Highly flammable, causes severe skin burns and eye damage, harmful if inhaled, respiratory irritant.[11][12][13][14][15] | Work in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Ensure eyewash and safety shower are accessible. Keep away from ignition sources. |

| Allyl Chloride | 107-05-1 | Highly flammable liquid and vapor, toxic if swallowed or inhaled, causes skin irritation, suspected of causing cancer.[16][17] | Work in a certified chemical fume hood. Use personal protective equipment as above. Store in a cool, well-ventilated area away from heat and ignition sources.[18] Handle with care to avoid vapor inhalation. |

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[19] In case of inhalation, move to fresh air.[20]

Detailed Experimental Protocol

This protocol is designed to favor the formation of the tertiary amine by carefully controlling the addition of the alkylating agent to an excess of the amine base.

Reagents and Equipment

| Reagents | Equipment |

| Methylamine (40% solution in water) | 1 L three-neck round-bottom flask |

| Allyl Chloride (98%+) | Mechanical stirrer |

| Sodium Hydroxide (NaOH) | Addition funnel |

| Diethyl Ether (or other suitable extraction solvent) | Condenser with gas outlet to a scrubber |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thermometer |

| Hydrochloric Acid (HCl, concentrated) | Heating mantle with temperature controller |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus with fractionating column |

Step-by-Step Synthesis Workflow

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and condenser. Ensure the setup is in a fume hood. The gas outlet from the condenser should be connected to a scrubber containing dilute acid to neutralize any escaping methylamine vapor.

-

Charging the Reactor: Charge the flask with a 40% aqueous solution of methylamine. Begin stirring and cool the flask in an ice-water bath to 0-5 °C. The use of excess methylamine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HCl generated during the reaction, driving the equilibrium forward.

-

Allyl Chloride Addition: Slowly add allyl chloride dropwise from the addition funnel over a period of 2-3 hours. Causality: A slow, controlled addition is critical to maintain a low concentration of the alkylating agent relative to the amine. This minimizes the chance of the newly formed secondary amine (allylmethylamine) competing with the more abundant primary amine (methylamine) for the allyl chloride, thereby reducing over-alkylation. Maintaining a low temperature helps to manage the exothermic nature of the reaction and suppress side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.

-

Work-up - Quenching and Neutralization: Cool the reaction mixture again in an ice bath. Carefully add a concentrated solution of sodium hydroxide. Causality: This step ensures that all amine products are in their free base form and neutralizes any remaining ammonium hydrochloride salts, facilitating their extraction into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The remaining liquid is the crude product mixture.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Purification by Fractional Distillation

The crude product is a mixture of the desired this compound along with unreacted N-allylmethylamine and potentially triallylamine. Fractional distillation is the most effective method for purification.

| Compound | Boiling Point (°C) | Rationale for Separation |

| N-Allylmethylamine | 64-66[21] | Lower boiling point allows it to be removed as the first fraction. |

| This compound (Product) | 111 | Collected as the main fraction at its characteristic boiling point. |

| Triallylamine | 150-151 | Higher boiling point; will remain in the distillation flask after the product has been collected. |

Procedure:

-

Set up a fractional distillation apparatus with a suitable column (e.g., Vigreux).

-

Carefully heat the crude mixture.

-

Collect the fractions at their respective boiling points, monitoring the head temperature closely.

-

The fraction collected at ~111 °C will be the purified this compound.

Analytical Characterization

The identity and purity of the final product must be confirmed using modern analytical techniques.

| Technique | Expected Result for this compound |

| GC-MS | A major peak at the characteristic retention time for this compound. The mass spectrum should show the molecular ion peak (m/z = 111) and characteristic fragmentation patterns.[22][23] |

| ¹H NMR | - ~2.2 ppm (singlet, 3H): N-CH₃ protons. - ~3.0 ppm (doublet, 4H): N-CH₂ protons adjacent to the double bond. - ~5.1 ppm (multiplet, 4H): =CH₂ terminal vinyl protons. - ~5.8 ppm (multiplet, 2H): -CH= internal vinyl proton. |

| ¹³C NMR | - ~42 ppm: N-CH₃ carbon. - ~58 ppm: N-CH₂ carbon. - ~117 ppm: =CH₂ carbon. - ~135 ppm: =CH carbon.[24][25] |

| Refractive Index | n20/D ≈ 1.430 - 1.432 |

Troubleshooting and Optimization

| Problem | Probable Cause | Solution |

| Low Yield of Tertiary Amine | Significant over-alkylation to the quaternary salt. | Ensure slow, controlled addition of allyl chloride. Maintain a significant molar excess of methylamine. Avoid high reaction temperatures. |

| Product Contaminated with Secondary Amine | Incomplete reaction. | Increase the reaction time or slightly increase the amount of allyl chloride used (monitor by GC to avoid excess). Ensure efficient stirring. |

| Poor Separation during Distillation | Inefficient distillation column; products have relatively close boiling points. | Use a longer fractionating column or a packed column (e.g., Raschig rings) to increase the number of theoretical plates. Perform the distillation slowly to allow for proper equilibration. |

| Alternative Strategy | Direct alkylation is difficult to control. | For a cleaner synthesis, though more steps are involved, diallylamine can be prepared from diallylcyanamide followed by methylation.[26][27] This avoids the competitive alkylation issue. |

Conclusion

The synthesis of this compound via the direct alkylation of methylamine with allyl chloride is a fundamentally important yet challenging transformation that requires a deep understanding of reaction kinetics and safety protocols. The propensity for over-alkylation is the principal obstacle to achieving high yields. By implementing meticulous control over reaction parameters—specifically, stoichiometry, temperature, and rate of addition—and employing rigorous purification and analytical validation, researchers can reliably and safely produce high-purity this compound for further application.

References

-

New Jersey Department of Health. (1997). Hazardous Substance Fact Sheet: Methylamine. Retrieved from [Link]

-

CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]

-

Agilent Technologies. (2024). Safety Data Sheet: Allyl Chloride Standard. Retrieved from [Link]

-

Nature Communications. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). ALLYL CHLORIDE - CDC Stacks. Retrieved from [Link]

-

Loba Chemie. (2016). ALLYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). Methylamine - IDLH. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0178 - METHYLAMINE. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound - PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines.... Retrieved from [Link]

-

Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Retrieved from [Link]

-

SpringerLink. (2019). Evaluation of the Presence of 1,3-Dimethylamylamine.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

-

YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

- Google Patents. (n.d.). US3428685A - Production of diallylamine.

-

Organic Syntheses. (n.d.). diallylamine. Retrieved from [Link]

-

YouTube. (2024). Alkylation of Amines | Methyl amine.... Retrieved from [Link]

- Google Patents. (n.d.). CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.

-

ResearchGate. (2002). Radical polymerization of diallylamine compounds.... Retrieved from [Link]

-

IntechOpen. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Diallylamine | C6H11N. Retrieved from [Link]

-

PubMed. (n.d.). Application of GC-MS with a SPME and thermal desorption technique.... Retrieved from [Link]

-

The MAK Collection for Occupational Health and Safety. (2024). Determination of amines in workplace air using gas chromatography.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines.... Retrieved from [Link]

-

Agilent. (2019). Determination of Aromatic Amines...by GC/MS using Supported Liquid Extraction.... Retrieved from [Link]

Sources

- 1. This compound 97 2424-01-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. books.rsc.org [books.rsc.org]

- 11. nj.gov [nj.gov]

- 12. METHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Methylamine - IDLH | NIOSH | CDC [cdc.gov]

- 14. ICSC 0178 - METHYLAMINE [inchem.org]

- 15. carlroth.com [carlroth.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. lobachemie.com [lobachemie.com]

- 18. agilent.com [agilent.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 21. N-Allylmethylamine synthesis - chemicalbook [chemicalbook.com]

- 22. Application of GC-MS with a SPME and thermal desorption technique for determination of dimethylamine and trimethylamine in gaseous samples for medical diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. baua.de [baua.de]

- 24. This compound | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Diallylamine(124-02-7) 13C NMR [m.chemicalbook.com]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Diallylamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine (Diallylmethylamine)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine, commonly known as Diallylmethylamine, is a tertiary amine featuring two reactive allyl groups. This unique structural combination makes it a versatile chemical intermediate with significant potential in polymer chemistry and as a building block for more complex molecular architectures. Its ability to undergo both amine-centric reactions, such as quaternization, and allyl-group-centric reactions, like radical polymerization and various addition chemistries, renders it a subject of interest for materials science and synthetic organic chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, with a focus on field-proven insights and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, application, and analysis. Its identity is established by its IUPAC name, CAS registry number, and key physical constants.

Table 1: Core Properties of this compound [1]

| Property | Value |

| IUPAC Name | N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine |

| Common Synonyms | This compound, Methyldiallylamine, N-Methyldiallylamine |

| CAS Number | 2424-01-3 |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| Appearance | Colorless to Yellow Liquid |

| Boiling Point | 111 °C (lit.) |

| Density | 0.789 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.43 (lit.) |

| Flash Point | 7.2 °C (45.0 °F) - closed cup |

Section 2: Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the dialkylation of methylamine with an allyl halide. The use of phase-transfer catalysis (PTC) is a robust methodology that facilitates the reaction between the aqueous amine and the organic halide, leading to high yields and simplifying the workup procedure.[2][3]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a reliable method for the synthesis of this compound from methylamine and allyl chloride, employing a quaternary ammonium salt as a phase-transfer catalyst.

1. Reagents and Equipment:

-

Aqueous Methylamine (40 wt. % in H₂O)

-

Allyl Chloride

-

Tetrabutylammonium Bromide (TBAB)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Toluene

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle and temperature controller

2. Step-by-Step Procedure:

-

Reaction Setup: In the three-necked flask, combine aqueous methylamine and an equivalent amount of toluene. Begin vigorous stirring to create a biphasic mixture.

-

Catalyst Addition: Add a catalytic amount (2-5 mol%) of tetrabutylammonium bromide (TBAB) to the mixture. The TBAB will facilitate the transfer of the deprotonated amine to the organic phase.[4]

-

Base and Alkylating Agent Addition: Gently heat the mixture to 50-60°C. Concurrently, add allyl chloride (2.2 equivalents) and the 50% sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours. The hydroxide maintains a high concentration of the free amine nucleophile.

-

Reaction Monitoring: Maintain the temperature and vigorous stirring. The reaction progress can be monitored by GC-MS analysis of aliquots from the organic layer to observe the disappearance of monoallylated intermediates and the appearance of the desired product. The reaction is typically complete within 3-5 hours.

-

Workup and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 111 °C to yield pure this compound.

Workflow Visualization

Caption: Figure 1. Experimental workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |

| ¹H NMR | ~5.8 | m | =CH - | Vinylic proton, deshielded by the double bond. |

| ~5.1 | m | CH₂ = | Terminal vinylic protons. | |

| ~3.0 | d | -N-CH₂ - | Allylic protons adjacent to the electron-withdrawing nitrogen atom. | |

| ~2.2 | s | -N-CH₃ | Methyl protons on the nitrogen. | |

| ¹³C NMR | ~135 | C | C H=CH₂ | Vinylic carbon, deshielded. |

| ~117 | CH₂ | CH=C H₂ | Terminal vinylic carbon. | |

| ~58 | CH₂ | -N-C H₂- | Allylic carbon attached to nitrogen. | |

| ~42 | CH₃ | -N-C H₃ | Methyl carbon attached to nitrogen. |

FTIR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.[5]

-

~3080 cm⁻¹: =C-H stretch, characteristic of the vinylic C-H bonds.

-

2970-2800 cm⁻¹: C-H alkane stretches from the methyl and methylene groups.

-

~1645 cm⁻¹: C=C stretch of the allyl groups.

-

~1420 cm⁻¹: CH₂ scissoring.

-

~1150 cm⁻¹: C-N stretch, characteristic of a tertiary amine.

-

995 & 915 cm⁻¹: =C-H bending (out-of-plane), confirming the terminal alkene.

Mass Spectrometry (Electron Ionization): The fragmentation pattern is dictated by the stability of the resulting carbocations, with alpha-cleavage being a dominant pathway for amines.[6][7][8]

-

m/z 111: Molecular ion [M]⁺.

-

m/z 96 ([M-15]⁺): Loss of the methyl group (•CH₃), a common fragmentation.

-

m/z 70: Result of alpha-cleavage with loss of an allyl radical (•CH₂CH=CH₂), forming a stable, resonance-stabilized iminium cation. This is often the base peak.

-

m/z 41: Allyl cation [CH₂=CHCH₂]⁺.

Section 4: Chemical Reactivity and Key Transformations

This compound's reactivity is governed by its tertiary amine and two allyl functionalities.

Reactions at the Nitrogen Center: Quaternization

The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with electrophiles like alkyl halides to form quaternary ammonium salts.[9][10] These salts are valuable as monomers, catalysts, and biocides.

Protocol: Synthesis of Diallyldimethylammonium Chloride

-

In a pressure-rated vessel, dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or methanol.

-

Cool the solution in an ice bath.

-

Bubble methyl chloride gas through the solution or add liquid methyl chloride (1.1 eq.) carefully.

-

Seal the vessel and allow it to warm to room temperature, then heat to 50-70 °C.

-

Monitor the reaction for the consumption of the starting amine.

-

Upon completion, cool the vessel and vent any excess pressure. The product often precipitates and can be collected by filtration, or the solvent can be removed under vacuum.

Reactions of the Allyl Groups: Radical Polymerization

The allyl groups can participate in radical polymerization to form polyamines. However, this process is often complicated by degradative chain transfer, where a radical abstracts an allylic hydrogen from a monomer molecule. This creates a highly stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, typically resulting in low molecular weight oligomers.[11][12]

Mitigation Strategy: Polymerization in an acidic medium can overcome this challenge. Protonation of the amine nitrogen makes the abstraction of the allylic hydrogen less favorable, thus suppressing degradative chain transfer and enabling the formation of high-molecular-weight polymers.[12]

Caption: Figure 2. Major reaction pathways for this compound.

Section 5: Applications in Scientific Research and Drug Development